molecular formula C16H17FN2O B14184841 N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide CAS No. 833455-91-7

N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide

Cat. No.: B14184841
CAS No.: 833455-91-7
M. Wt: 272.32 g/mol
InChI Key: CHMWVVJCPWNIJG-UHFFFAOYSA-N
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Description

N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide is a chemical compound with the molecular formula C16H17FN2O This compound features a pyridine ring substituted with a 3-fluorophenyl group and a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and methylpropanamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

833455-91-7

Molecular Formula

C16H17FN2O

Molecular Weight

272.32 g/mol

IUPAC Name

N-[[6-(3-fluorophenyl)pyridin-2-yl]methyl]-2-methylpropanamide

InChI

InChI=1S/C16H17FN2O/c1-11(2)16(20)18-10-14-7-4-8-15(19-14)12-5-3-6-13(17)9-12/h3-9,11H,10H2,1-2H3,(H,18,20)

InChI Key

CHMWVVJCPWNIJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)F

Origin of Product

United States

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